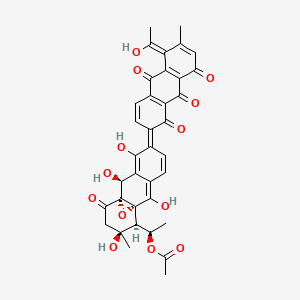

Julichrome Q3.5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Julichrome Q3.5 is a bioactive compound isolated from marine gastropod mollusk-associated Streptomyces species. It belongs to the class of anthraquinone derivatives and has shown significant biological activities, including antibacterial and herbicidal properties .

Vorbereitungsmethoden

Julichrome Q3.5 is synthesized through a series of biosynthetic steps involving polyketide synthase (PKS) pathways. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces species . The synthetic route involves the assembly of polyketide chains followed by post-PKS modifications, including ketoreduction, acetylation, and biaryl coupling . Industrial production methods typically involve the fermentation of Streptomyces cultures under controlled conditions to optimize the yield of this compound .

Analyse Chemischer Reaktionen

Julichrome Q3.5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone forms.

Substitution: It can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

Julichrome Q3.5 has diverse scientific research applications:

Wirkmechanismus

The mechanism of action of Julichrome Q3.5 involves its interaction with cellular targets, leading to the inhibition of essential biological processes. As a bioherbicide, it inhibits the growth of plants by interfering with cellular respiration and photosynthesis . In bacteria, it disrupts cell wall synthesis and protein function, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Julichrome Q3.5 is unique among anthraquinone derivatives due to its specific biosynthetic pathway and biological activities. Similar compounds include:

Julichrome Q3.3: Another anthraquinone derivative with similar biosynthetic origins but different stereochemistry and biological activities.

Julichrome Q6.6: A related compound with distinct post-PKS modifications and bioactivities.

Chrysophanol: A well-known anthraquinone with antibacterial and anti-inflammatory properties.

This compound stands out due to its potent bioherbicidal activity and unique biosynthetic pathway involving specific tailoring enzymes .

Eigenschaften

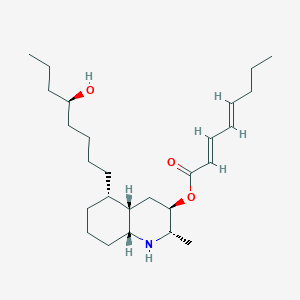

Molekularformel |

C36H30O13 |

|---|---|

Molekulargewicht |

670.6 g/mol |

IUPAC-Name |

[(1R)-1-[(1R,2S,5E,10S,11S,12S)-2,4,9,12-tetrahydroxy-5-[(5Z)-5-(1-hydroxyethylidene)-6-methyl-1,8,9,10-tetraoxoanthracen-2-ylidene]-12-methyl-14-oxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3,6,8-trien-11-yl]ethyl] acetate |

InChI |

InChI=1S/C36H30O13/c1-12-10-20(39)25-26(22(12)13(2)37)29(43)18-8-6-16(27(41)23(18)30(25)44)17-7-9-19-24(28(17)42)33(46)35-21(40)11-34(5,47)31(14(3)48-15(4)38)36(35,49-35)32(19)45/h6-10,14,31,33,37,42,45-47H,11H2,1-5H3/b17-16+,22-13-/t14-,31+,33+,34+,35-,36+/m1/s1 |

InChI-Schlüssel |

POIFLRGEAFVQDF-KQYIFCGXSA-N |

Isomerische SMILES |

CC\1=CC(=O)C2=C(/C1=C(/C)\O)C(=O)C3=C(C2=O)C(=O)/C(=C/4\C=CC5=C([C@@]67[C@H]([C@@](CC(=O)[C@@]6(O7)[C@H](C5=C4O)O)(C)O)[C@@H](C)OC(=O)C)O)/C=C3 |

Kanonische SMILES |

CC1=CC(=O)C2=C(C1=C(C)O)C(=O)C3=C(C2=O)C(=O)C(=C4C=CC5=C(C67C(C(CC(=O)C6(O7)C(C5=C4O)O)(C)O)C(C)OC(=O)C)O)C=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)